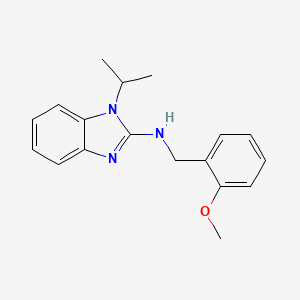![molecular formula C15H17N3O2S B5733802 N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733802.png)
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTA and is a member of the thioacetamide family.
Mechanism of Action
The mechanism of action of MPTA is not completely understood, but studies have suggested that it may act through multiple pathways. MPTA has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. MPTA has also been found to disrupt the microtubule network in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
MPTA has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that MPTA can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. MPTA has also been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using MPTA in lab experiments is its potent anti-cancer properties, which make it a promising candidate for cancer therapy. However, one limitation is that the mechanism of action of MPTA is not completely understood, which makes it difficult to optimize its use in therapy. Additionally, MPTA has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on MPTA. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to test MPTA in clinical trials to determine its safety and efficacy in humans. Additionally, MPTA could be studied for its potential use in other diseases, such as inflammatory disorders and autoimmune diseases.
Synthesis Methods
The synthesis of MPTA involves the reaction of 2-(4-methyl-2-pyrimidinylthio)acetic acid with 2-methoxy-5-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MPTA as a white solid with a melting point of 214-216°C.
Scientific Research Applications
MPTA has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that MPTA has potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. MPTA has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-5-13(20-3)12(8-10)18-14(19)9-21-15-16-7-6-11(2)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBIIYOTHXXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)

![ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5733781.png)


